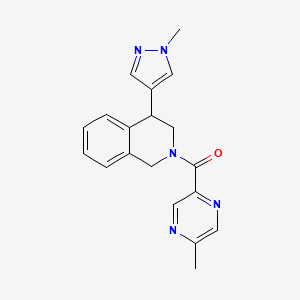

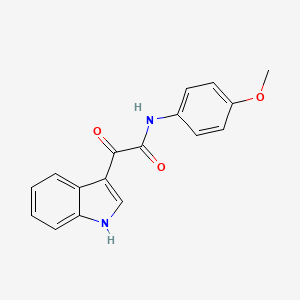

3-甲基-N-苯乙基-1,2,4-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . This moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .

Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and depend on the specific substituents on the thiadiazole ring. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones can yield 1,3,4-thiadiazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents on the thiadiazole ring. For example, the HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .

科学研究应用

抗癌特性

噻二唑衍生物已显示出针对多种癌细胞系的有希望的抗癌活性。例如,含有噻二唑骨架和苯甲酰胺基团的席夫碱表现出显着的体外抗癌活性,突出了噻二唑衍生物在癌症治疗中的潜力 (Tiwari 等人,2017)。此外,已合成并评估了新型噻二唑衍生物的抗炎和抗癌活性,表明了噻二唑化合物在治疗应用中的多功能性 (Gomha 等人,2017)。

荧光研究

对噻二唑衍生物的研究也扩展到它们的光谱性质,包括荧光。研究表明,某些噻二唑化合物表现出有趣的荧光效应,可用于生物成像和分子探针 (Matwijczuk 等人,2018)。

合成和化学性质

噻二唑衍生物的合成是一个活跃的研究领域,研究重点是开发生产这些化合物的有效方法。例如,微波辅助合成已被用于创建具有显着生物活性的噻二唑衍生物,证明了合成方法在药物化学中的重要性 (Tiwari 等人,2017)。

DNA 相互作用研究

已研究一些噻二唑衍生物与 DNA 相互作用的能力,这对于了解它们在生物系统中的作用机制至关重要。研究表明,某些化合物可以抑制肿瘤 DNA 的甲基化,表明抗癌活性的潜在途径 (Hovsepyan 等人,2019)。

作用机制

Target of Action

The primary target of 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide is the quorum sensing (QS) system in bacteria . QS is a cell density-dependent mechanism that bacteria use to regulate gene expression in response to small signal molecules known as autoinducers . This bacterial cell-to-cell communication controls various biological traits, including biofilm formation and the expression of virulence factors .

Mode of Action

3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide acts as a quorum sensing inhibitor (QSI) . It interferes with the QS system, thereby inhibiting QS-regulated activities . This compound can restrain the virulence of pathogens, enabling the host to use its own defense .

Biochemical Pathways

The compound affects the biochemical pathways associated with QS-regulated activities. By inhibiting QS, it disrupts the communication between bacterial cells, which in turn affects the regulation of certain phenotypes and the expression of virulence factors . This can lead to a reduction in biofilm formation and a decrease in the pathogenicity of the bacteria .

Result of Action

The inhibition of QS-regulated activities by 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide can lead to significant changes at the molecular and cellular levels. It can reduce biofilm formation, inhibit the production of virulence factors, and decrease the pathogenicity of bacteria . This can result in a reduction in bacterial infections and an increase in the effectiveness of the host’s own defense mechanisms .

Action Environment

The action, efficacy, and stability of 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide can be influenced by various environmental factors. For instance, the presence of other microbial species and the physical and chemical conditions of the environment can affect the compound’s action

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-9-14-12(17-15-9)11(16)13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDQGJOTAYQFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)

![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)

![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)